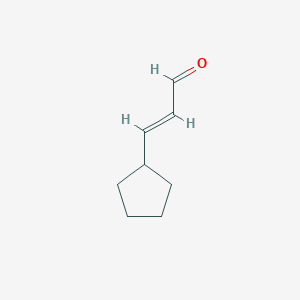
2-Propenal, 3-cyclopentyl-, (2E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenal, 3-cyclopentyl-, (2E)-, also known as 2-propenal, 3-cyclopentyl, (2E)-, is a volatile organic compound (VOC) that is commonly used in laboratories as a reagent in various chemical reactions. It is a colorless liquid with a sweet, pungent odor. 2-Propenal, 3-cyclopentyl-, (2E)- has a wide range of applications in the scientific research field, including its use as a solvent, a reactant, and a reagent for organic syntheses.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Interactions
- 2-Propenal, 3-cyclopentyl-, (2E)-, also known as acrolein, plays a significant role in various chemical syntheses. For instance, it serves as a precursor in the synthesis of cyclopentenyl bromides, which are vital in producing compounds like kalmanol (Borrelly & Paquette, 1993).
- Acrolein's ubiquity in foods and the environment makes it a subject of interest in metabolic studies. It's formed from various sources such as carbohydrates, vegetable oils, and by combustion of petroleum fuels (Stevens & Maier, 2008).
Environmental Impact
- Understanding ambient concentrations of acrolein is crucial for environmental science. Research has been conducted to determine its natural background concentrations and the degree of anthropogenic enrichment in urban environments (Cahill, 2014).
Photoreactivity and Polymerization Catalysts
- Acrolein's photoreactivity has been studied, notably in reactions like the photoreaction of tetraphenylcyclopentadienone, demonstrating its utility in complex chemical processes (Toshima & Moritani, 1967).
- It's used in zirconocene complexes with cyclopenta[l]phenanthrene ligands, showcasing its application in olefin polymerization (Schneider et al., 2000).
Green Solvent and Medicinal Applications
- Acrolein's derivatives, like cyclopentyl methyl ether (CPME), are explored as green solvents in chemical synthesis, emphasizing its role in sustainable practices (Watanabe, 2013).
- Its biological interactions are significant, such as in the synthesis of inhibitors for human histone deacetylase, indicating its potential in developing treatments for diseases (Remiszewski et al., 2003).
Analytical and Diagnostic Applications
- Acrolein derivatives have been developed for highly selective fluorescence detection of CN(-), showcasing its utility in analytical chemistry (Garg & Ling, 2015).
Renewable Energy and Drug Discovery
- Its derivatives are also used in the synthesis of renewable high-density fuels derived from hemicellulose, demonstrating its application in renewable energy (Wang et al., 2017).
- The compound has relevance in drug discovery, as seen in the study of SARS-CoV-2 3CLpro, indicating its potential in antiviral research (Qamar et al., 2020).
Eigenschaften
IUPAC Name |
(E)-3-cyclopentylprop-2-enal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-7-3-6-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNAQNGWDXASLM-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C=CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)/C=C/C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenal, 3-cyclopentyl-, (2E)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

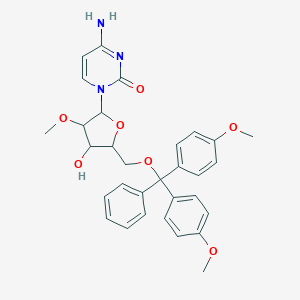
![Indeno[2,1-a]indene-5,10-dione](/img/structure/B190121.png)

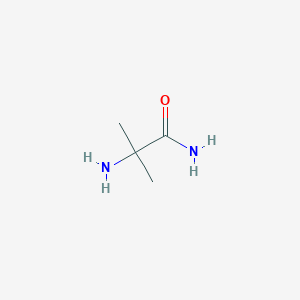
![7-chloro-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B190126.png)
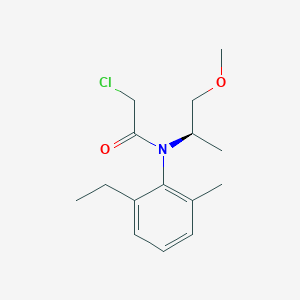
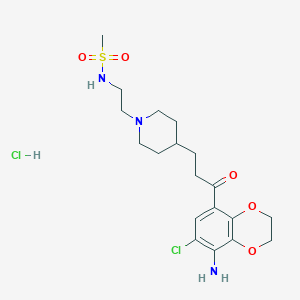
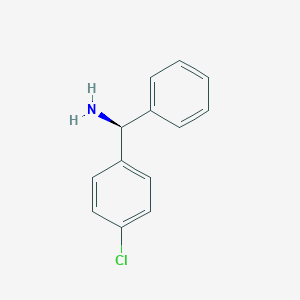
![N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide)](/img/structure/B190136.png)
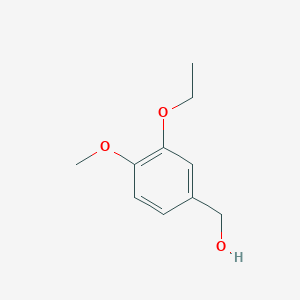
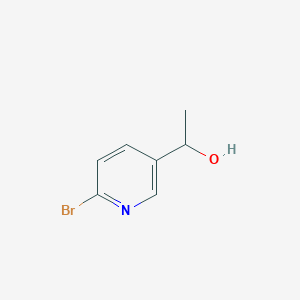
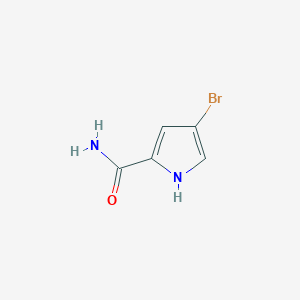
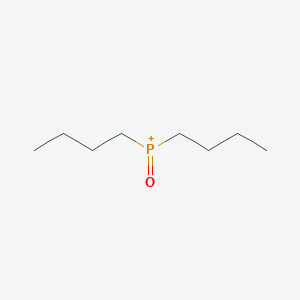
![4-[4-[2-[4-(4-Hydroxyphenyl)phenyl]propan-2-yl]phenyl]phenol](/img/structure/B190147.png)